

Assembling Sequence Contigs with CAP3: An Application Note and Protocol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: CAP 3

Cat. No.: B3026152

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

CAP3 (Contig Assembly Program 3) is a widely used bioinformatics software for the assembly of DNA sequence fragments into longer, continuous sequences known as contigs.^{[1][2]} It is particularly effective for smaller-scale sequencing projects, such as plasmid sequencing, PCR product sequencing, and expressed sequence tag (EST) assembly. The program uses a combination of overlap detection, scoring, and forward-reverse constraints to accurately assemble reads, even in the presence of sequencing errors and repeats.^{[3][4][5]} This application note provides a detailed protocol for using CAP3 and summarizes its key features and expected performance.

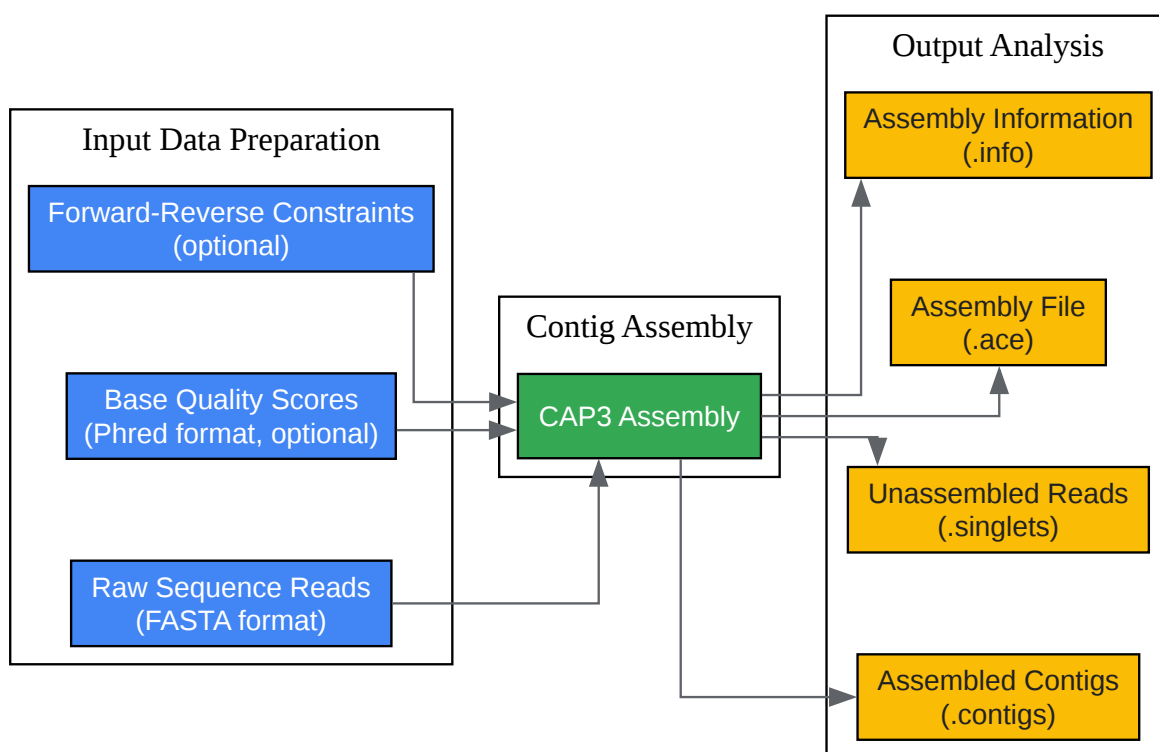
Key Features of CAP3

- **Clipping of Low-Quality Regions:** CAP3 can automatically clip 5' and 3' low-quality regions of reads, improving the accuracy of the final consensus sequence.^{[3][4][5]}
- **Use of Quality Values:** The software utilizes base quality scores (e.g., from Phred) in the computation of overlaps between reads and in the generation of the consensus sequence.^{[3][4][5]}
- **Forward-Reverse Constraints:** CAP3 can use forward-reverse constraints, typically from paired-end sequencing, to correct assembly errors and link contigs across gaps.^{[3][4][5]}

- **Multiple Output Formats:** The program generates several output files, including the assembled contigs, unassembled reads (singlets), and an ACE file for viewing the assembly in graphical tools like CONSED.[6]

Experimental Workflow

The overall workflow for contig assembly using CAP3 is depicted below. This process begins with the preparation of input sequence data and culminates in the analysis of the assembled contigs.



[Click to download full resolution via product page](#)

CAP3 experimental workflow.

Experimental Protocol

This protocol outlines the step-by-step procedure for assembling sequence reads using CAP3 from the command line.

4.1. Data Preparation

- **Sequence File (Required):** Your input sequence reads must be in a multi-FASTA format file. Let's name this file `your_reads.fasta`.
- **Quality File (Optional):** If you have base quality scores, they should be in a separate file in Phred format. This file must be named `your_reads.fasta.qual`.
- **Constraint File (Optional):** For paired-end reads, a forward-reverse constraint file can be provided. This file must be named `your_reads.fasta.con`. Each line in this file specifies a constraint in the format: `read_A read_B min_distance max_distance`.

4.2. Running CAP3

The basic command to run CAP3 is as follows:

This command will take `your_reads.fasta` as input and redirect the main assembly output to a file named `your_assembly.cap`. CAP3 will automatically look for the optional quality and constraint files in the same directory.

4.3. Command-Line Options

CAP3 provides several command-line options to customize the assembly process. The most common options are summarized in the table below.

Option	Description	Default Value
-a	Specify the band expansion size.	20
-b	Specify the base quality cutoff for differences.	20
-c	Specify the base quality cutoff for clipping.	12
-d	Specify the maximum qscore sum at differences.	250
-f	Specify the maximum gap length in overlaps.	20
-g	Specify the gap penalty factor.	6
-h	Specify the maximum overhang percent length.	20
-i	Specify the segment score cutoff for overlaps.	40
-j	Specify the chain score cutoff.	80
-m	Specify the match score factor.	2
-n	Specify the mismatch score factor.	-5
-o	Specify the overlap length cutoff.	40
-p	Specify the overlap percent identity cutoff.	90
-r	Specify the reverse orientation value.	1
-s	Specify the overlap similarity score cutoff.	900

-t	Specify the max number of word matches.	300
-y	Specify the clipping range.	100
-z	Specify the min number of good reads at clip position.	3

For a typical assembly, the default parameters are often sufficient. However, for datasets with different characteristics (e.g., shorter reads, higher error rates), adjusting these parameters may be necessary.

4.4. Interpreting the Output

CAP3 generates several output files:

- `your_assembly.cap`: The main output file containing the detailed assembly information (redirected from standard output).
- `your_reads.fasta.cap.contigs`: A FASTA file containing the consensus sequences of the assembled contigs.[\[6\]](#)
- `your_reads.fasta.cap.contigs.qual`: A file with the quality scores for the consensus sequences.
- `your_reads.fasta.cap.singlets`: A FASTA file containing the reads that were not assembled into any contig.[\[6\]](#)
- `your_reads.fasta.cap.ace`: An ACE format file that can be used for visualization and editing of the assembly in programs like CONSED.[\[6\]](#)
- `your_reads.fasta.cap.info`: A file containing additional information about the assembly process.[\[6\]](#)

Expected Results and Performance

The performance of CAP3 can be evaluated based on several metrics. The following table summarizes assembly statistics from a published study using CAP3 on four different BAC

datasets.

Data Set	Number of Reads	Average Read Length (bp)	Running Time (min)	Number of Large Contigs	Length of Assembled Sequence (bp)
203	1812	598	2.5	1	90,292
216	2353	614	3.8	1	132,057
322F16	3121	623	6.2	1	157,982
526N18	3589	607	7.5	2	180,128

Data adapted from Huang, X. and Madan, A. (1999) CAP3: A DNA Sequence Assembly Program, Genome Research, 9: 868-877.[3]

In another comparative study, CAP3 was used to assemble a larger dataset of 454 reads.

Metric	Value
Number of input reads	779,112
Number of assembled reads	576,882
Number of contigs	72,540
Number of singlets	202,230
Total size of contigs (Mb)	38.4
Average reads per contig	8

Data adapted from a study comparing CAP3 and CLC assemblers.[5]

These results demonstrate the capability of CAP3 to effectively assemble sequence data into a smaller number of contigs, providing a solid foundation for further genomic analysis. The number and size of contigs will vary depending on the complexity of the genome, the sequencing depth, and the read length.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Assembly Sequences with CAP3 | UGENE Documentation [ugene.net]
- 2. PRABI-Doua: CAP3 Sequence Assembly Program [doua.prabi.fr]
- 3. DSpace [dr.lib.iastate.edu]
- 4. CAP3: A DNA sequence assembly program - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. CAP3 - HCC-DOCS [hcc.unl.edu]
- To cite this document: BenchChem. [Assembling Sequence Contigs with CAP3: An Application Note and Protocol]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3026152#protocol-for-assembling-contigs-with-cap3-software]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com